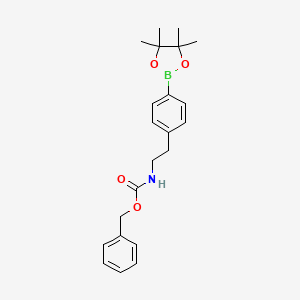

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 2126812-29-9) is a boronate ester derivative featuring a carbamate-protected phenethyl group attached to a pinacol boronate core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its stability under ambient conditions, conferred by the pinacol boronate group, and the benzyl carbamate moiety—which can be selectively deprotected—make it a versatile intermediate in targeted drug delivery systems and stimuli-responsive polymers .

Properties

IUPAC Name |

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXCHJFSCTYTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Borylation Reaction: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves the borylation of a suitable precursor.

Carbamate Formation: The phenethylcarbamate moiety can be introduced through the reaction of the corresponding amine with a suitable chloroformate or carbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and carbamate formation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Coupling Reactions: It is also a key reagent in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, alcohols, bases like sodium hydroxide.

Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products:

Oxidation: Boronic acids.

Substitution: Substituted benzyl derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Biology:

Protein Labeling: Utilized in the labeling of proteins for imaging and tracking within biological systems.

Drug Delivery: Explored as a component in drug delivery systems due to its ability to target specific cellular compartments.

Medicine:

Therapeutic Agents: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.

Industry:

Mechanism of Action

Molecular Targets and Pathways: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects primarily through its boronate ester group, which can interact with various biological molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating targeted delivery and localization within cells . This interaction is crucial for its role in protein labeling and drug delivery.

Comparison with Similar Compounds

Key Observations:

- Carbamate Substituents : The phenethyl group in the target compound enhances lipophilicity compared to ethyl or pyridyl derivatives, favoring membrane permeability in drug delivery .

- Aromatic vs. Heteroaromatic Cores : Pyridine-containing analogues (e.g., pyridin-2-yl) exhibit higher polarity, improving aqueous solubility but reducing cellular uptake efficiency .

- Protective Groups: tert-Butyl carbamates (e.g., CAS 1338544-01-6) offer superior stability under acidic conditions compared to benzyl groups, which are cleavable via hydrogenolysis .

Reactivity and Functionalization

- Suzuki-Miyaura Coupling : All analogues undergo cross-coupling with aryl halides, but electron-deficient aromatic systems (e.g., pyridin-2-yl) exhibit faster reaction rates due to enhanced boron electrophilicity .

- Stimuli-Responsive Behavior : The target compound’s boronate ester undergoes peroxide-mediated cleavage, enabling applications in glucose-sensitive insulin delivery systems (e.g., polymeric vesicles in ) .

Biological Activity

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- Synonyms : Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions and interactions, particularly in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nuclear Targeting : The benzyl boronate tag enables the compound to target the nucleus actively. This is particularly useful in drug delivery systems where localization within the nucleus enhances therapeutic efficacy while minimizing off-target effects. The mechanism involves both passive diffusion and active transport via importin pathways .

- Enzyme Inhibition : Preliminary studies suggest that compounds with boronate structures can inhibit certain enzymes by forming reversible covalent bonds with active site residues. This feature is particularly relevant in the context of proteases and other enzymes involved in disease pathways.

- Antioxidant Activity : Some derivatives of boron-containing compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Study: Nuclear Localization

In a study conducted by Tang et al., the benzyl boronate tag was utilized to deliver proteins such as ribonuclease A and fluorescent proteins into the nucleus. The results demonstrated that this small-molecule motif could facilitate nuclear localization effectively through both active and passive transport mechanisms. This finding has implications for developing targeted therapies that require precise localization within cellular compartments .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of benzyl boronate derivatives with serine proteases. The study found that these compounds could inhibit enzyme activity through reversible binding mechanisms. This property suggests potential applications in designing inhibitors for therapeutic purposes against diseases where protease activity is dysregulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.